9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
CAS No.: 12223-36-8
Cat. No.: VC20983215
Molecular Formula: C16H13NO5
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12223-36-8 |
|---|---|
| Molecular Formula | C16H13NO5 |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 |
| Standard InChI Key | YNSMMVQJQULRFZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N |
Introduction
Structural Information
Molecular Composition and Identity
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has a molecular formula of C₁₆H₁₃NO₅ and a molecular weight of 299.283 g/mol . This compound is registered under the CAS number 17869-07-7, with deprecated CAS numbers including 11130-55-5 and 12223-36-8 . The compound is also identified in the European Community (EC) database with the number 241-819-5 . Additionally, it possesses several identification codes such as UNII:DZ3TXH2YBX, DSSTox Substance ID:DTXSID7066271, and Wikidata:Q81992862, which facilitate its tracking across various chemical databases and regulatory frameworks .
Chemical Structure Characteristics
The compound features an anthracenedione (anthraquinone) core structure with specific functional group substitutions. The basic structure consists of three fused benzene rings with two carbonyl groups at positions 9 and 10, creating the characteristic anthraquinone backbone. This core structure is modified with an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 4, and a 2-hydroxyethoxy group (-OCH₂CH₂OH) at position 2 . This particular arrangement of functional groups contributes to the compound's distinctive chemical and physical properties.
Chemical Notation and Representation
The compound can be represented through various chemical notations that provide detailed structural information:
SMILES Notation:
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N
InChI:
InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2
InChIKey:
YNSMMVQJQULRFZ-UHFFFAOYSA-N
These notations are essential for database searching, structure verification, and computational chemistry studies focused on this compound.
Physicochemical Properties
Physical Characteristics
The compound possesses several important physical properties that define its behavior in various environments and applications. Based on the available data, it has a boiling point of 634.7°C at 760 mmHg and a flash point of 337.7°C, indicating its high thermal stability . The density is reported as 1.513 g/cm³, which provides information about its mass-to-volume relationship . These physical parameters are crucial for understanding its handling requirements, storage conditions, and application suitability.
Chemical Properties and Interactions
Several chemical parameters characterize the compound's behavior in biological systems and chemical environments:
Vapor Pressure: 5.53E-17 mmHg at 25°C, indicating extremely low volatility
LogP (Octanol-Water Partition Coefficient): 1.70210, suggesting moderate lipophilicity
Polar Surface Area (PSA): 109.85000, which provides information about its potential for membrane permeability and bioavailability
The presence of both hydrophilic functional groups (amino, hydroxyl, and hydroxyethoxy) and the hydrophobic anthracenedione core creates a balanced amphiphilic character that likely influences its solubility profile and interaction with various biological systems.
Analytical Characterization
Mass Spectrometry Data
The compound exhibits specific mass spectrometry characteristics that are valuable for its identification and quantification in analytical studies. The following table presents the predicted collision cross section (CCS) data for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 300.08666 | 165.0 |
| [M+Na]⁺ | 322.06860 | 177.9 |
| [M+NH₄]⁺ | 317.11320 | 171.9 |
| [M+K]⁺ | 338.04254 | 172.1 |
| [M-H]⁻ | 298.07210 | 166.8 |
| [M+Na-2H]⁻ | 320.05405 | 168.3 |
| [M]⁺ | 299.07883 | 167.1 |
| [M]⁻ | 299.07993 | 167.1 |
| These values are essential for analytical method development and validation, particularly in mass spectrometry-based identification and quantification protocols. |
Related Compounds and Structure-Activity Relationships
Structural Analogs
The search results reveal information about structurally related compounds, providing context for understanding the potential properties and applications of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-. A notable analog is 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- (CAS: 17418-58-5), which differs by having a phenoxy group at position 2 instead of a 2-hydroxyethoxy group . This compound is known by several commercial names including C.I. Disperse red 60, C.I. Disperse red 71, and C.I. Disperse red 83, suggesting applications in the dye industry .
Another related compound is 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-[4-(2-hydroxyethyl)phenyl]ethoxy]- (CAS: 63467-14-1), which contains a more complex substituent at position 2 . These structural relationships provide valuable insights into the potential applications of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- based on the known uses of its analogs.
Functional Group Contributions
The specific arrangement of functional groups in 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- contributes to its unique properties. The amino and hydroxyl groups create potential hydrogen bonding sites, while the 2-hydroxyethoxy group adds additional polarity and hydrogen bonding capability. The anthracenedione core provides a rigid, planar structure with electron delocalization across the conjugated system. This combination of structural features likely influences the compound's interaction with biological systems, its spectroscopic properties, and its potential applications in various fields.
Applications and Industrial Relevance
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